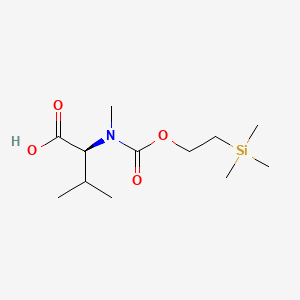
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a trimethylsilyl group, which is often used as a protecting group in organic synthesis. The compound’s structure includes a butanoic acid backbone with a methyl group and a trimethylsilyl-ethoxycarbonyl-protected amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a trimethylsilyl-ethoxycarbonyl group. One common method involves the reaction of 2-trimethylsilylethanol with trichloroacetimidate to form the trimethylsilylethyl ester . This ester can then be reacted with the appropriate amino acid derivative under mild conditions to yield the desired protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as esterification, protection of functional groups, and purification through techniques like chromatography.
化学反应分析
Types of Reactions
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
科学研究应用
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptoids and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group provides stability and protection to the amino group, allowing for selective reactions. The compound can undergo deprotection under mild conditions, releasing the active amino acid .
相似化合物的比较
Similar Compounds
(S)-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid: Similar structure with a hexanoic acid backbone.
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide: Commonly used as a protecting group reagent.
tert-Butyloxycarbonyl-protected amino acids: Another class of protected amino acids with different protecting groups.
Uniqueness
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is unique due to its specific protecting group, which offers stability and ease of deprotection under mild conditions. This makes it particularly useful in synthetic chemistry and drug development .
属性
IUPAC Name |
(2S)-3-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)10(11(14)15)13(3)12(16)17-7-8-18(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNELXTXAVIMK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














